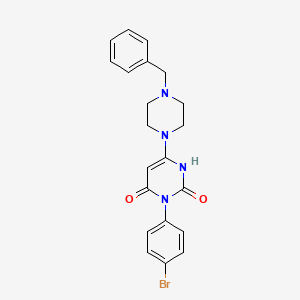![molecular formula C18H13N3O2S B6431468 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-42-6](/img/structure/B6431468.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring fused with a phenyl ring and an oxazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, have been found to exhibit potent inhibitory activity against various biological targets . The chemical reactions involved in their biological activity are not fully understood but are believed to involve interactions with various enzymes and receptors .科学研究应用
BMMC has been studied extensively for its potential applications in scientific research. One of the most promising applications of BMMC is its use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that are involved in inflammatory processes. By inhibiting the activity of COX-2, BMMC can be used to reduce inflammation and pain. Additionally, BMMC has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of some cancer cells, although further research is needed to determine its efficacy in this regard.
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of the bacteria .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The biochemical pathways affected by F5002-0235 are likely related to the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetic profile of a drug is crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The result of F5002-0235’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis.
实验室实验的优点和局限性
The advantages of using BMMC in lab experiments include its ability to inhibit the activity of cyclooxygenase-2 (COX-2), which can reduce inflammation and pain. Additionally, BMMC has been found to inhibit the growth of some cancer cells, although further research is needed to determine its efficacy in this regard.
The limitations of using BMMC in lab experiments include the fact that its mechanism of action is not fully understood. Additionally, it is not yet known whether BMMC is effective in treating cancer. Further research is needed to determine the efficacy of BMMC in this regard.
未来方向
For further research on BMMC include further investigations into its mechanism of action and its potential applications in the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of BMMC in humans. Additionally, further research is needed to determine the optimal dosage of BMMC for various applications. Finally, further research is needed to determine the potential long-term effects of BMMC on the human body.
合成方法
BMMC is synthesized through a two-step process involving the condensation of 1,3-benzothiazol-2-ylacetic acid and 3-methyl-1,2-oxazole-5-carboxylic acid. The first step involves the condensation of the two starting materials in a reaction medium of methanol and glacial acetic acid to form the intermediate product, N-benzothiazol-2-ylacetic acid. This intermediate product is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid in a reaction medium of acetic anhydride to form the final product, BMMC.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-15(23-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXUVURFAIAKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)
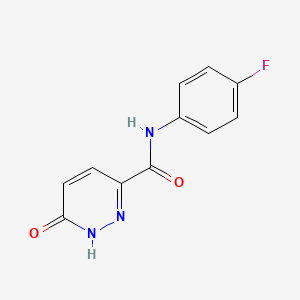
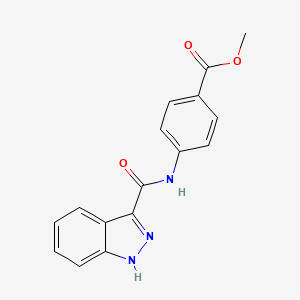
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

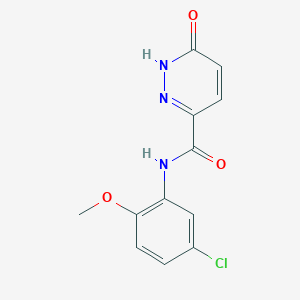
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)
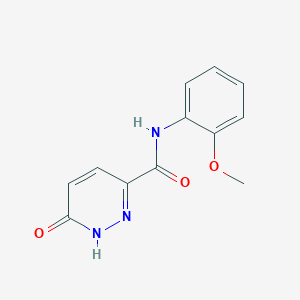
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)
![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)
